

key features of the S-F bond in sulfamoyl fluorides

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An In-depth Technical Guide to the Key Features of the S-F Bond in **Sulfamoyl Fluorides**

Introduction

Sulfamoyl fluorides (R_2NSO_2F) are a class of sulfur(VI) fluorides that have garnered significant interest in drug discovery, chemical biology, and materials science.[1][2] The cornerstone of their utility is the unique nature of the sulfur-fluorine (S-F) bond. While exceptionally stable under physiological conditions, its reactivity can be controllably "unleashed" for specific chemical transformations.[3][4] This duality makes the **sulfamoyl fluoride** moiety a privileged electrophile for covalent inhibitors and a key component in the Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry toolbox.[1][5] This guide provides a detailed examination of the physicochemical properties, reactivity, and experimental handling of the S-F bond in **sulfamoyl fluorides** for researchers, scientists, and drug development professionals.

Physicochemical Properties of the S-F Bond

The S-F bond in **sulfamoyl fluorides** is characterized by the high oxidation state of the sulfur atom (+6) and the extreme electronegativity of the fluorine atom. This results in a highly polarized, strong, and relatively short covalent bond.

1.1. Electronic Nature and Stability

The S(VI)-F bond is remarkably resilient to a wide range of chemical conditions, including oxidation, reduction, strong acids, and heat.[3][4] This stability is attributed to the high bond dissociation energy and the compact nature of the fluorine atom, which provides an effective steric shield for the electrophilic sulfur center. Unlike sulfonyl chlorides, which are more reactive, sulfonyl fluorides are generally resistant to hydrolysis.[6] N-disubstituted **sulfamoyl fluorides**, in particular, represent the lower limit of reactivity among sulfur(VI) fluorides due to the electron-donating nature of the nitrogen atom, which slightly reduces the electrophilicity of the sulfur center.[1][3]

1.2. Quantitative Bond Characteristics

Precise experimental data for a wide range of substituted **sulfamoyl fluorides** is sparse, but values can be benchmarked against related sulfur(VI) fluoride compounds like sulfuryl fluoride (SO_2F_2). Theoretical calculations and spectroscopic studies provide valuable insights into these parameters.

Parameter	Molecule	Value	Method	Reference
S-F Bond Length	SO ₂ F ₂	1.53 Å	Gas Electron Diffraction	[7][8]
FSO ₂ NH ₂	~1.57 Å (Predicted)	DFT Calculations		
S-F Bond Dissociation Energy (BDE)	General R-SO ₂ F	~343 kJ/mol (82 kcal/mol)	General Value	[8]
F ₅ S-F	91.1 ± 3.2 kcal/mol	Chemiluminescence		
SO ₂ F ₂ (F-SO ₂ F)	~40 kcal/mol stronger than S-Cl in SO ₂ Cl ₂	Comparison	[7]	
S-F Vibrational Frequency (Stretching)	FSO ₂ NH ₂	821 cm ⁻¹ (IR), 819 cm ⁻¹ (Raman)	FT-IR, Raman Spectroscopy	[9]
¹⁹ F NMR Chemical Shift	SuFNucs (Nucleoside derivatives)	+50 to +54 ppm	NMR Spectroscopy	[10]

Note: Bond lengths and energies can vary based on the electronic properties of the substituents on the nitrogen atom.

The Sulfur(VI) Fluoride Exchange (SuFEx) Reaction

SuFEx is a click chemistry reaction centered on the exchange of the fluoride on a sulfur(VI) hub with a nucleophile.[5] The latent reactivity of the S-F bond is key to this transformation, allowing for highly selective and efficient bond formation under specific catalytic conditions.[3]

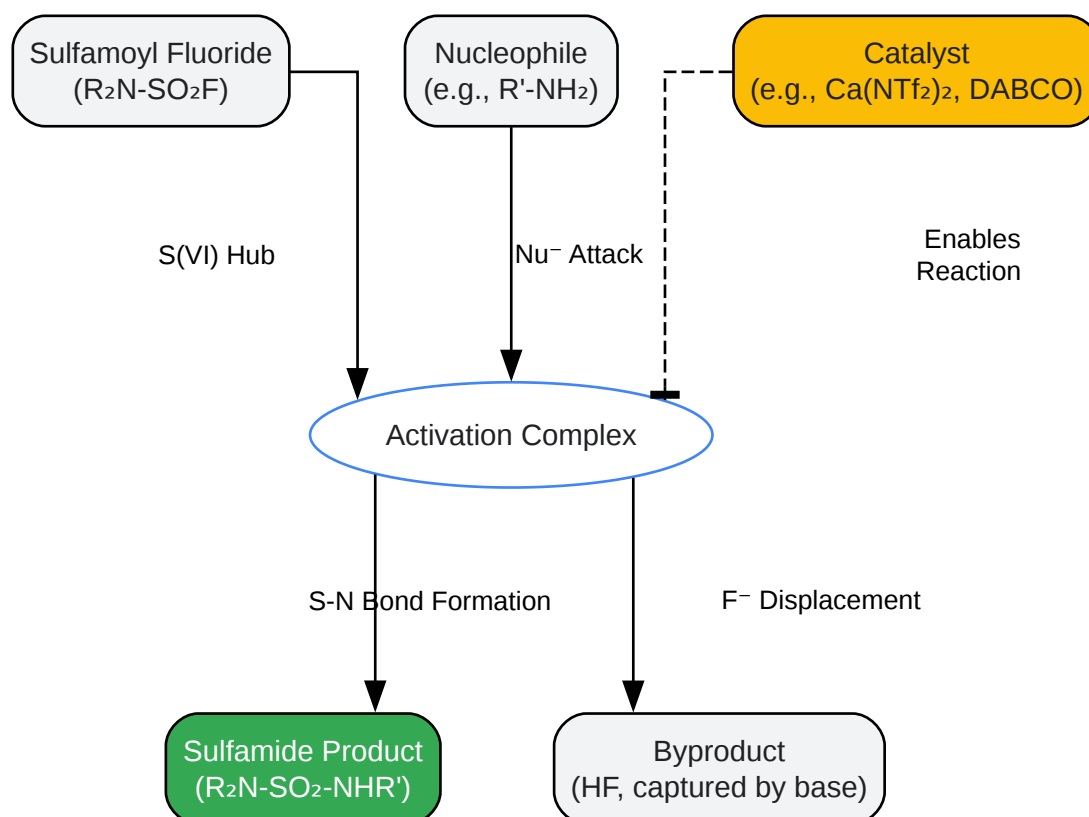
2.1. Reaction Mechanism and Activation

The fundamental principle of SuFEx is a nucleophilic substitution at the electrophilic sulfur(VI) center.[11] While the S-F bond is stable by default, its reactivity can be triggered, transforming

the fluoride into an excellent leaving group.[12] This activation is typically achieved through catalysis that either enhances the electrophilicity of the sulfur atom or increases the nucleophilicity of the attacking species.

Common activation strategies include:

- **Base Catalysis:** Strong, non-nucleophilic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) or tetramethylguanidine can deprotonate the incoming nucleophile (e.g., an amine or phenol), increasing its reactivity.[3]
- **Lewis Acid Catalysis:** Lewis acids such as calcium bistriflimide ($\text{Ca}(\text{NTf}_2)_2$) can coordinate to the fluoride or sulfonyl oxygens, activating the S(VI) center and facilitating fluoride displacement.[3][13] This is particularly effective for less reactive **sulfamoyl fluorides**.
- **Organocatalysis:** N-Heterocyclic carbenes (NHCs) have been shown to catalyze SuFEx reactions, likely by acting as Brønsted bases that activate the nucleophile through hydrogen bonding.[14]



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Figure 1. General workflow of a catalyst-mediated SuFEx reaction.

Application as Covalent Probes in Chemical Biology

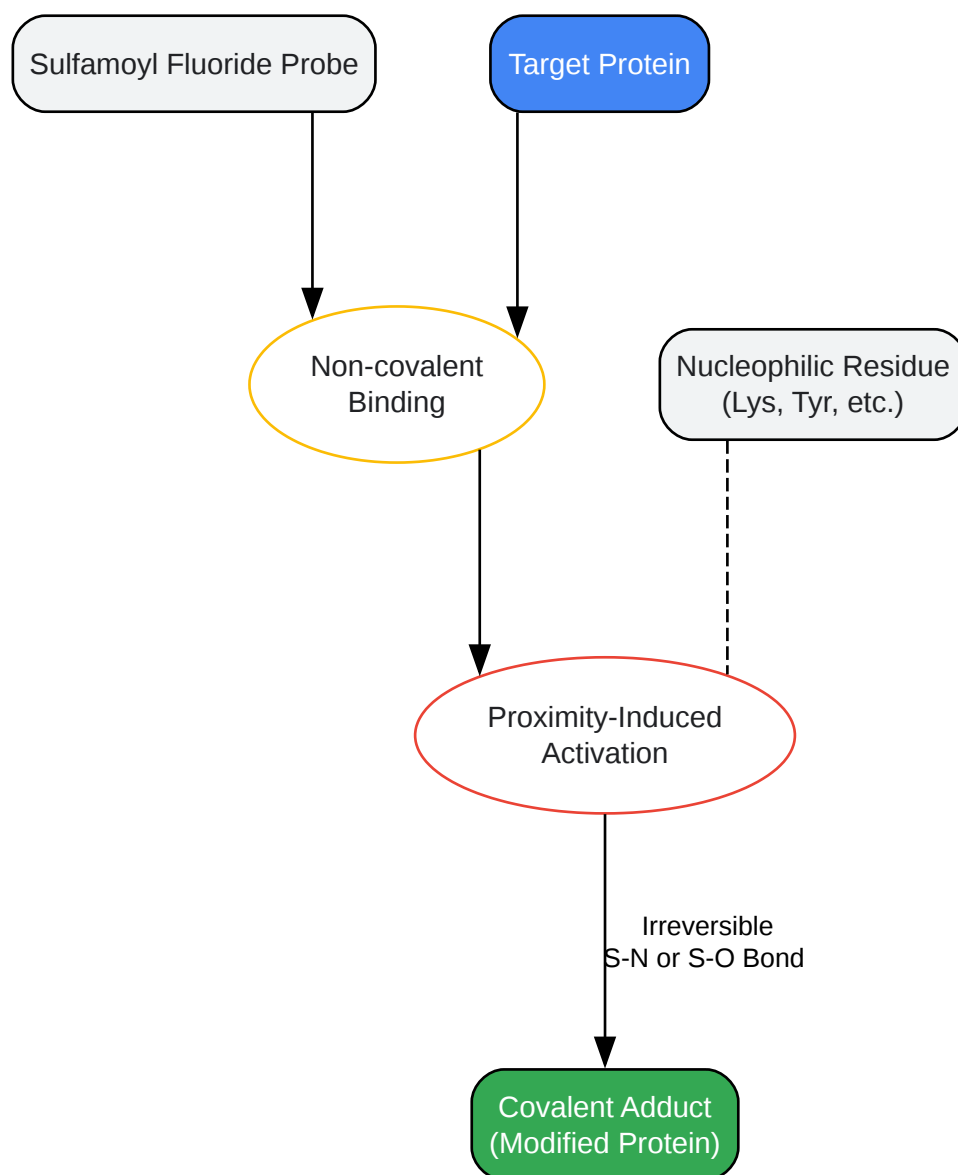
The unique stability-reactivity profile of **sulfamoyl fluorides** makes them ideal "warheads" for covalent probes designed to target specific amino acid residues in proteins.^{[2][15]} They exhibit sufficient stability in aqueous environments but can react with proximal nucleophilic residues within a protein's binding pocket, forming a stable covalent bond.^{[4][15]}

3.1. Reactivity with Amino Acid Residues

Sulfamoyl fluorides and other S(VI)-F electrophiles have been shown to react with several nucleophilic amino acid side chains, expanding the scope of covalent drug design beyond the commonly targeted cysteine.^{[4][15]}

- Lysine (Lys): The primary amine of the lysine side chain attacks the electrophilic sulfur, forming a stable sulfamide linkage.^{[4][16]}
- Tyrosine (Tyr): The phenolate anion of deprotonated tyrosine is a potent nucleophile that reacts to form a stable sulfate ester bond.^[4]
- Histidine (His) & Serine (Ser): These residues can also be targeted, though reactivity is highly dependent on the local protein environment which activates the residue and/or the warhead.^{[4][15]}

The selectivity for a particular residue can be tuned by the electronic properties of the **sulfamoyl fluoride** and is often dictated by the specific microenvironment of the protein binding site.^{[4][15]}



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Figure 2. Logical pathway for covalent protein modification.

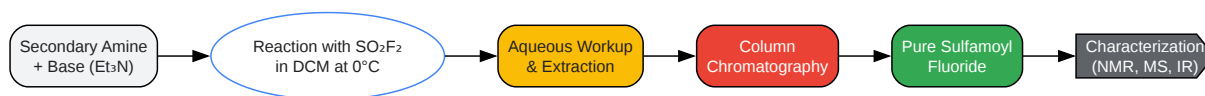
Experimental Protocols

4.1. Protocol for Synthesis of a Generic N,N-Dialkylsulfamoyl Fluoride

This protocol is based on the reaction of a secondary amine with sulfuryl fluoride (SO_2F_2) gas, a common method for preparing **sulfamoyl fluorides**.^[17] Caution: SO_2F_2 is a toxic gas and all manipulations must be performed in a well-ventilated fume hood.

- Materials:

- Secondary amine (e.g., morpholine, 1.0 eq)
- Triethylamine (Et₃N, 1.5 eq)
- 4-Dimethylaminopyridine (DMAP, 0.1 eq)
- Dichloromethane (DCM), anhydrous
- Sulfuryl fluoride (SO₂F₂) gas
- Reaction vessel (e.g., Schlenk flask or sealed tube) equipped with a gas inlet and magnetic stirrer.
- Procedure:
 - Dissolve the secondary amine, Et₃N, and DMAP in anhydrous DCM in the reaction vessel.
 - Cool the solution to 0 °C in an ice bath.
 - Slowly bubble SO₂F₂ gas through the stirred solution for 1-2 hours. Alternatively, introduce a controlled amount of SO₂F₂ into the sealed reaction headspace.
 - Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.
 - Upon completion, carefully vent any excess SO₂F₂ into a basic scrubber.
 - Quench the reaction mixture with saturated aqueous ammonium chloride (NH₄Cl).
 - Extract the aqueous layer with DCM (3x).
 - Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
 - Purify the crude product by flash column chromatography on silica gel to yield the desired **sulfamoyl fluoride**.



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Figure 3. Experimental workflow for synthesis and characterization.

4.2. Key Characterization Techniques

- Nuclear Magnetic Resonance (NMR): ¹⁹F NMR is definitive for confirming the presence of the S-F bond. **Sulfamoyl fluorides** typically exhibit a singlet in the range of +40 to +60 ppm. [10] ¹H and ¹³C NMR are used to confirm the overall structure.
- Vibrational Spectroscopy (IR/Raman): The S-F stretching vibration provides a characteristic band in the infrared or Raman spectrum, typically appearing in the 800-850 cm⁻¹ region.[9]
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the synthesized compound.
- X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of structure and allows for precise measurement of S-F bond lengths and angles.[6][18]

4.3. Protocol for Assessing Protein Reactivity

This protocol outlines a general method for evaluating the covalent modification of a target protein using intact-protein liquid chromatography-mass spectrometry (LC-MS).[15]

- Materials:
 - **Sulfamoyl fluoride** probe compound (stock solution in DMSO)
 - Recombinant target protein (1 μM in a suitable buffer, e.g., 25 mM HEPES, 150 mM NaCl, pH 7.5)
 - DMSO (for control)

- Procedure:
 - Incubate the target protein (1 μ M) with the **sulfamoyl fluoride** probe (e.g., 10 μ M) or DMSO as a negative control.
 - Collect aliquots from the reaction mixture at various time points (e.g., 0, 1, 4, 24 hours).
 - Immediately quench the reaction in the aliquots (e.g., by adding formic acid).
 - Analyze the samples using intact-protein LC-MS. The mass spectrometer is set to detect the expected mass of the unmodified protein and the protein-probe adduct.
 - Deconvolute the resulting mass spectra to determine the relative abundance of the unmodified protein and the covalent adduct at each time point.
 - Plot the percentage of protein modification over time to determine the reaction rate.

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